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Compound of Interest

Compound Name:
3-Bromo-5,6,7,8-tetrahydro-

[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1289506 Get Quote

The triazolopyrazine scaffold is a versatile nitrogen-rich heterocyclic framework that has

garnered significant attention in medicinal chemistry. Its derivatives have shown a wide range

of biological activities, leading to the development of pharmaceuticals targeting various

diseases, including cancer and malaria. This guide provides a detailed, data-driven comparison

of prominent triazolopyrazine-based compounds, focusing on their efficacy, selectivity, and

mechanisms of action.

Anticancer Applications: Targeting Kinase and
PARP Pathways
Triazolopyrazine derivatives have emerged as potent inhibitors of key signaling molecules in

cancer progression, such as receptor tyrosine kinases (c-Met, VEGFR-2) and DNA repair

enzymes (PARP1).

Dual c-Met/VEGFR-2 Inhibitors
A novel series of[1][2][3]triazolo[4,3-a]pyrazine derivatives has been developed as dual

inhibitors of c-Met and VEGFR-2, two key receptors involved in tumor growth, angiogenesis,

and metastasis.[2][4] The most promising compound from this series, 17l, demonstrates

significant antiproliferative and kinase inhibitory activities, comparable or superior to the

established inhibitor, foretinib.[2]
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The inhibitory activities of these compounds were assessed against c-Met and VEGFR-2

kinases, and their antiproliferative effects were evaluated in various cancer cell lines.

Compound
c-Met IC50
(nM)

VEGFR-2
IC50 (µM)

A549 IC50
(µM)

MCF-7 IC50
(µM)

Hela IC50
(µM)

17l 26.00 2.6 0.98 ± 0.08 1.05 ± 0.17 1.28 ± 0.25

17a 55 ND ND ND ND

17e 77 ND ND ND ND

Foretinib ND ND Similar to 17l Similar to 17l Similar to 17l

ND: Not

Determined

Data sourced from[2][4].

In Vitro Kinase Assay: The inhibitory activity against c-Met and VEGFR-2 was determined using

a standard kinase assay kit. The assay measures the amount of ADP produced, which is then

converted to ATP. The generated ATP is used to convert luciferin to luciferin-oxide, and the

resulting luminescence is measured.

Cell Proliferation Assay (MTT): Human cancer cell lines (A549, MCF-7, and Hela) were seeded

in 96-well plates. After 24 hours, cells were treated with various concentrations of the

compounds for 72 hours. The cell viability was assessed using the MTT assay, where the

absorbance was measured at 490 nm.

Apoptosis Assay: A549 cells were treated with compound 17l for 72 hours. The cells were then

stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to

quantify the percentage of apoptotic cells.[4] Compound 17l was found to induce late apoptosis

in A5549 cells in a dose-dependent manner.[2][4]

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF",

fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", fillcolor="#F1F3F4",

fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#F1F3F4",

fontcolor="#202124"]; Compound17l [label="Compound 17l\n(Triazolopyrazine)",
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shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K",

fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4",

fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF

[label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK",

fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4",

fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC

[label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell

Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HGF -> cMet; VEGF -> VEGFR2; cMet -> {PI3K, RAS}; VEGFR2 -> {PI3K, PLCg};

PI3K -> AKT; RAS -> RAF -> MEK -> ERK; PLCg -> PKC; {AKT, ERK, PKC} -> Proliferation;

Compound17l -> cMet [arrowhead=tee, color="#EA4335"]; Compound17l -> VEGFR2

[arrowhead=tee, color="#EA4335"]; AKT -> Apoptosis [arrowhead=tee, color="#EA4335"]; } .dot

Caption: c-Met and VEGFR-2 signaling pathways inhibited by Compound 17l.

PARP1 Inhibitors
A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as potent inhibitors of

Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA single-strand break repair.[5]

These compounds have shown significant antiproliferative effects in cancer cells with

deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[5] Notably,

compound 19k demonstrated the ability to overcome acquired resistance to PARP inhibitors.[5]
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Compound
PARP1 IC50
(nM)

MDA-MB-436
(BRCA1-/-)
IC50 (nM)

Capan-1
(BRCA2-/-)
IC50 (nM)

Resistant
Capan-1 IC50
(nM)

19k < 4.1 < 1.9 < 21.6 < 0.3

17m < 4.1 < 1.9 < 21.6 ND

19a < 4.1 < 1.9 < 21.6 ND

19c < 4.1 < 1.9 < 21.6 ND

19e < 4.1 < 1.9 < 21.6 ND

19i < 4.1 < 1.9 < 21.6 ND

Olaparib ND ND ND ND

ND: Not

Determined

Data sourced from[5].

PARP1 Inhibition Assay: The enzymatic activity of PARP1 was measured using a commercially

available assay kit. The assay quantifies the incorporation of biotinylated ADP-ribose onto

histone proteins, which is detected using a streptavidin-HRP conjugate.

Cell Proliferation Assay: The antiproliferative activity was assessed in BRCA1-mutant (MDA-

MB-436) and BRCA2-mutant (Capan-1) cancer cell lines, including a resistant Capan-1 cell

line, using a standard cell viability assay.

// Nodes DNA_SSB [label="DNA Single-Strand Break", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; PARP1 [label="PARP1", fillcolor="#F1F3F4", fontcolor="#202124"];

PARylation [label="PARylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Repair_Proteins

[label="Recruitment of\nRepair Proteins", fillcolor="#F1F3F4", fontcolor="#202124"];

SSB_Repair [label="Single-Strand\nBreak Repair", fillcolor="#34A853", fontcolor="#FFFFFF"];

Triazolo_PARPi [label="Triazolopyrazine\nPARP Inhibitor (e.g., 19k)", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Replication_Fork [label="Replication Fork Stalling",

fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand Break",

shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BRCA_deficient [label="BRCA-
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deficient\nCancer Cell", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis

[label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_SSB -> PARP1; PARP1 -> PARylation; PARylation -> Repair_Proteins;

Repair_Proteins -> SSB_Repair; Triazolo_PARPi -> PARP1 [arrowhead=tee,

color="#EA4335"]; DNA_SSB -> Replication_Fork; Replication_Fork -> DSB; DSB ->

Apoptosis; BRCA_deficient -> DSB [style=dashed]; } .dot Caption: Mechanism of action of

triazolopyrazine-based PARP inhibitors.

Antimalarial Applications
The Open Source Malaria (OSM) consortium has identified a series of triazolopyrazine

compounds (Series 4) with potent antimalarial activity.[1][6] These compounds are effective

against multiple strains of Plasmodium falciparum and exhibit low cytotoxicity, making them

promising candidates for further development.[1][6][7]

Compound
P. falciparum 3D7
IC50 (µM)

P. falciparum Dd2
IC50 (µM)

HEK293
Cytotoxicity IC50
(µM)

2 0.3 ND >80

Scaffold 1 16.8 ND >80

Scaffold 7 12.6 ND >80

Scaffold 9 18.9 ND >80

Methylated 11 12.5 ND >80

ND: Not Determined

Data sourced from[1][6]. The series has demonstrated potency as low as 0.016 µM against P.

falciparum.[1][6]

In Vitro Antimalarial Assay: The activity of the compounds against chloroquine-sensitive (3D7)

and chloroquine-resistant (Dd2) strains of P. falciparum was determined using a SYBR Green I-

based fluorescence assay.
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Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against the human

embryonic kidney cell line (HEK293) using a standard cell viability assay. None of the tested

compounds displayed toxicity against HEK293 at concentrations up to 80 µM.[1][6][7]

// Nodes Triazolo_Antimalarial [label="Triazolopyrazine\nAntimalarial", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; PfATP4 [label="PfATP4\n(P. falciparum Na+

pump)", fillcolor="#F1F3F4", fontcolor="#202124"]; Na_ion_homeostasis [label="Disruption

of\nNa+ ion homeostasis", fillcolor="#FBBC05", fontcolor="#202124"]; Parasite_death

[label="Parasite Death", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Triazolo_Antimalarial -> PfATP4 [arrowhead=tee, color="#EA4335"]; PfATP4 ->

Na_ion_homeostasis [style=dashed]; Na_ion_homeostasis -> Parasite_death; } .dot Caption:

Proposed mechanism of action for triazolopyrazine antimalarials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1289506#head-to-head-comparison-of-
triazolopyrazine-based-pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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